molecular formula C7H2Cl3NO2S B2733840 2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride CAS No. 1597657-37-8

2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride

Cat. No.: B2733840
CAS No.: 1597657-37-8
M. Wt: 270.51
InChI Key: DNOUBDVNRCJZSH-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H2Cl3NO2S. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Safety and Hazards

While specific safety and hazard information for 2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride is not available, sulfonyl chlorides in general are known to be hazardous. They can cause severe skin burns and eye damage, and they react violently with water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride typically involves the chlorination of 4-cyanobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 6 positions of the benzene ring .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes, utilizing chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, reaction with amines can yield sulfonamide derivatives, while reaction with alcohols can produce sulfonate esters .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-cyanobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester linkages. This reactivity is exploited in various chemical and biological applications .

Properties

IUPAC Name

2,6-dichloro-4-cyanobenzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3NO2S/c8-5-1-4(3-11)2-6(9)7(5)14(10,12)13/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNOUBDVNRCJZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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